molecular formula C13H16N2 B2539503 1-Phenyl-4-(prop-2-yn-1-yl)piperazine CAS No. 21057-45-4

1-Phenyl-4-(prop-2-yn-1-yl)piperazine

Cat. No. B2539503
CAS RN: 21057-45-4
M. Wt: 200.285
InChI Key: HXCMCQTZVAVXOZ-UHFFFAOYSA-N
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Description

“1-Phenyl-4-(prop-2-yn-1-yl)piperazine” is a chemical compound with the CAS Number: 52070-67-4 . It is used for scientific research and development .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Phenyl-4-(prop-2-yn-1-yl)piperazine”, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-Phenyl-4-(prop-2-yn-1-yl)piperazine” can be analyzed using various techniques such as FTIR, 1H NMR, and 13C NMR . X-ray crystallography reveals that the crystal structure is monoclinic with a space group P2 1 /c .


Chemical Reactions Analysis

The chemical reactions involving “1-Phenyl-4-(prop-2-yn-1-yl)piperazine” include cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines . Other reactions involve the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Phenyl-4-(prop-2-yn-1-yl)piperazine” can be determined using various techniques. For instance, its molecular weight is 124.19 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Dopaminergic Activity

1-Phenyl-4-(prop-2-yn-1-yl)piperazine derivatives have been studied for their dopaminergic activity. Research has shown that certain substitutions on the piperazine structure, like 4-(3-phenyl-2-prop(en)yl), exhibit strong displacement of dopamine from its binding sites, suggesting potential applications in neuropharmacology (Zee & Hespe, 1985).

Anticancer Properties

These compounds have been investigated for anticancer properties. Studies have demonstrated their effectiveness against breast cancer cells and bone cancer cell lines. For instance, specific 1,2,4-triazine derivatives bearing piperazine amide moieties exhibited promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014), and certain heterocyclic compounds derived from piperazine showed activity against bone cancer cell lines (Lv et al., 2019).

Antidepressant-like Effects

1-Phenyl-4-(prop-2-yn-1-yl)piperazine derivatives have also been evaluated for antidepressant-like effects. Novel derivatives were synthesized and tested, showing significant reduction in immobility time in mice, indicating potential antidepressant properties (Özkay et al., 2013).

Antimicrobial Studies

These compounds have been synthesized and tested for antimicrobial activities, with some showing excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar et al., 2014).

Development of Receptor Antagonists

Research has led to the design and synthesis of novel piperazine derivatives as receptor antagonists. These have shown potential applications in areas like serotonin receptor targeting and adenosine receptor antagonism, relevant for various neurological and cardiovascular conditions (Borrmann et al., 2009).

Crystal Structure Analysis

The crystal structure and thermal stability of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine derivatives have been extensively studied, contributing to our understanding of their chemical properties and potential applications (Awasthi et al., 2014).

Safety and Hazards

The safety data sheet for “1-Phenyl-4-(prop-2-yn-1-yl)piperazine” indicates that it should not be released into the environment . In case of contact with skin or eyes, or if inhaled, appropriate first aid measures should be taken .

Future Directions

Piperazine derivatives, such as “1-Phenyl-4-(prop-2-yn-1-yl)piperazine”, have shown a wide range of biological and pharmaceutical activity . Therefore, they hold promise for future research and development in the field of medicinal chemistry .

properties

IUPAC Name

1-phenyl-4-prop-2-ynylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-8-14-9-11-15(12-10-14)13-6-4-3-5-7-13/h1,3-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCMCQTZVAVXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-(prop-2-yn-1-yl)piperazine

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